molecular formula C5H11NO2 B13529362 3-Amino-1-hydroxymethylcyclobutanol CAS No. 1272667-83-0

3-Amino-1-hydroxymethylcyclobutanol

Cat. No.: B13529362
CAS No.: 1272667-83-0
M. Wt: 117.15 g/mol
InChI Key: VIPCYZVURGQBRM-UHFFFAOYSA-N
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Description

3-amino-1-(hydroxymethyl)cyclobutan-1-ol is a chemical compound with a unique structure that includes an amino group, a hydroxymethyl group, and a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an amine and a reducing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(hydroxymethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a cyclobutanol derivative with a primary alcohol group.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary alcohol derivatives.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

3-amino-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-propanol: A linear alkanolamine with similar functional groups but a different structure.

    4-amino-1-butanol: Another alkanolamine with a longer carbon chain.

    5-amino-1-pentanol: A compound with an even longer carbon chain and similar functional groups.

Uniqueness

3-amino-1-(hydroxymethyl)cyclobutan-1-ol is unique due to its cyclobutanol ring structure, which imparts different chemical and physical properties compared to linear alkanolamines

Properties

CAS No.

1272667-83-0

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-amino-1-(hydroxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H11NO2/c6-4-1-5(8,2-4)3-7/h4,7-8H,1-3,6H2

InChI Key

VIPCYZVURGQBRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)O)N

Origin of Product

United States

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